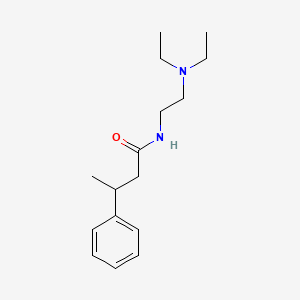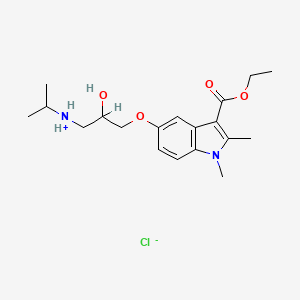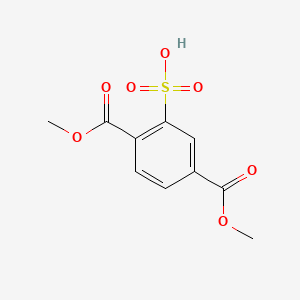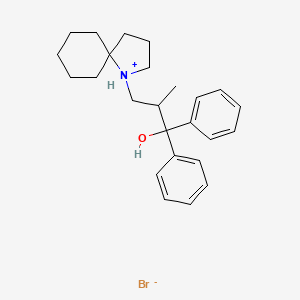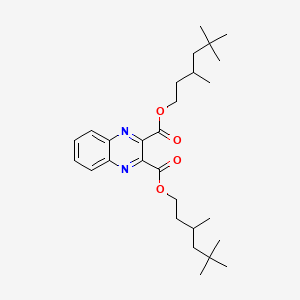
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is a chemical compound with the molecular formula C26H42N2O4. It is known for its unique structure, which includes a quinoxaline core substituted with two 3,5,5-trimethylhexyl groups at the 2,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate typically involves the reaction of quinoxaline-2,3-dicarboxylic acid with 3,5,5-trimethylhexanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoxaline-2,3-dicarboxylate esters with different alkyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be tailored for specific applications in materials science and pharmaceuticals .
Scientific Research Applications
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but with a phthalate core instead of quinoxaline.
Bis(3,5,5-trimethylhexyl) terephthalate: Another similar compound with a terephthalate core.
Uniqueness
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
58772-18-2 |
|---|---|
Molecular Formula |
C28H42N2O4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate |
InChI |
InChI=1S/C28H42N2O4/c1-19(17-27(3,4)5)13-15-33-25(31)23-24(30-22-12-10-9-11-21(22)29-23)26(32)34-16-14-20(2)18-28(6,7)8/h9-12,19-20H,13-18H2,1-8H3 |
InChI Key |
XDCPLQCYKINKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


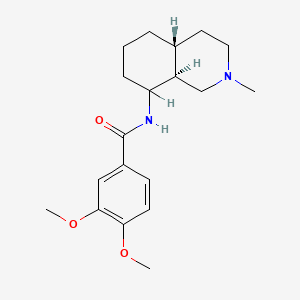
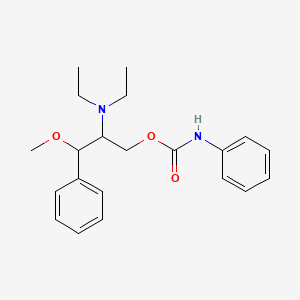
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
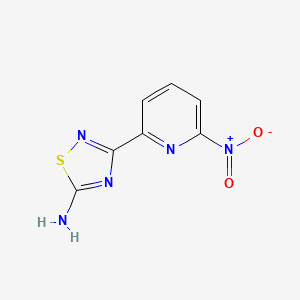
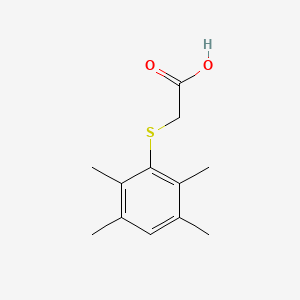
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
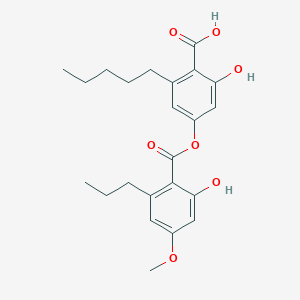

![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
